N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide
描述
Historical Trajectory of Leukotriene Modifiers in Therapeutic Research
The history of leukotriene modifiers in therapeutic research is rooted in the discovery of a biological substance characterized by its slow-contracting ability on smooth muscles, initially termed the "slow-reacting substance of anaphylaxis" (SRS-A) in the late 1930s. aap.orgatsjournals.orgatsjournals.orgdovepress.com Decades later, in 1979, SRS-A was identified as a family of lipid mediators derived from arachidonic acid through the activity of the enzyme 5-lipoxygenase (5-LO), and these were subsequently named leukotrienes. atsjournals.orgrespiratory-therapy.comnih.gov The most biologically active of these, LTC4, LTD4, and LTE4, conjugated with the amino acid cysteine, became known as cysteinyl leukotrienes (cysLTs). respiratory-therapy.com These compounds were found to be potent constrictors of bronchial smooth muscle and were implicated in stimulating airway mucus secretion and extravasation of fluids and proteins into airway tissues. respiratory-therapy.com
The recognition of the pivotal role of cysLTs in inflammatory responses, particularly in conditions like asthma and allergic rhinitis, provided a strong impetus for the development of therapeutic agents targeting this pathway. nih.govrespiratory-therapy.comwikipedia.org Early research efforts focused on identifying compounds that could inhibit either the synthesis or the action of leukotrienes. This led to the investigation of 5-lipoxygenase inhibitors and leukotriene receptor antagonists. nii.ac.jpwikipedia.org The identification of FPL 55712, a chromone (B188151) carboxylic acid, as a prototype SRS-A antagonist in the early stages of this research provided medicinal chemists with a starting point for structure-based drug design and a tool for pharmacologists to probe the bioactivity of SRS-A. atsjournals.org
Conceptual Evolution of Leukotriene Receptor Antagonism
The conceptual evolution of leukotriene receptor antagonism has paralleled the deepening understanding of leukotriene biology and their specific receptors. Initially, the focus was on blocking the effects of the then-identified SRS-A. With the chemical elucidation of leukotrienes and the identification of distinct cysteinyl leukotriene receptors, specifically CysLT1 and CysLT2, the research shifted towards developing selective antagonists for these receptors. nih.govnih.gov
The CysLT1 receptor, in particular, was identified as a high-affinity receptor for LTD4 and a primary target for therapeutic intervention in airway disorders. nih.govnih.gov The development of selective CysLT1 receptor antagonists aimed to prevent the downstream effects of cysLTs, such as bronchoconstriction, increased vascular permeability, mucus secretion, and inflammatory cell recruitment, which are central to the pathophysiology of diseases like asthma and allergic rhinitis. wikipedia.orgdrugbank.compatsnap.com This targeted approach represented a significant conceptual advance from earlier, less specific anti-inflammatory strategies.
Medicinal chemistry strategies employed in the design of leukotriene receptor antagonists included the development of leukotriene structural analogs, modifications based on prototype antagonists like FPL 55712, and random screening of compound libraries. atsjournals.org The iterative process of lead compound identification, optimization, and evaluation of their potency and selectivity against the CysLT1 receptor has been central to this evolution.
Pranlukast as a Seminal Compound in CysLT1 Receptor Antagonist Research
Pranlukast emerged as a seminal compound in the field of CysLT1 receptor antagonist research. It is recognized as one of the first orally active, potent, and selective blockers of peptidyl-leukotriene receptors, specifically the CysLT1 receptor. nih.govresearchgate.net Its development and introduction, particularly in Japan in 1995, marked a significant milestone in the therapeutic targeting of the leukotriene pathway. nih.govdovepress.comnii.ac.jptandfonline.com
Research involving Pranlukast has been instrumental in validating the therapeutic potential of CysLT1 receptor antagonism. Studies have demonstrated its ability to compete with cysteinyl leukotrienes like LTC4, LTD4, and LTE4 for binding to the CysLT1 receptor. researchgate.net Preclinical pharmacological studies showed that Pranlukast inhibited LTD4-induced calcium mobilization through human CysLT1 receptors expressed on CHO cells and inhibited cysLTs-induced symptomatology in animal models. researchgate.net
Academic research with Pranlukast has provided detailed findings on its mechanism of action, confirming its selective antagonism of LTD4 at the CysLT1 receptor in the human airway. nih.govdrugbank.compatsnap.com This antagonism prevents key pathophysiological responses, including airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus. nih.govdrugbank.com
Beyond its established role in respiratory research, Pranlukast has also been explored in other academic research contexts, such as its potential inhibitory effect on Mycobacterium tuberculosis infection in experimental models and its protective effects on amyloid-β-induced cognitive deficits in studies related to Alzheimer's disease, highlighting the broader research interest in this compound. wikipedia.orgoup.commdpi.com Studies have investigated its impact on inflammatory cell function, suggesting potential secondary anti-inflammatory activities distinct from direct CysLT1 receptor antagonism. nih.gov
Detailed research findings on Pranlukast's effects have been documented in various studies. For instance, a European challenge study evaluated the ability of Pranlukast to block the bronchoconstrictor effect of inhaled LTD4, showing a significant increase in the concentration of LTD4 required to produce a specific decrease in airways conduction after Pranlukast administration. nih.gov Another study in patients with cedar pollinosis demonstrated that Pranlukast significantly inhibited nasal congestion during pollen exposure. tandfonline.com
The research on Pranlukast has contributed valuable data to the understanding of leukotriene receptor antagonism and its potential applications.
| Study Type | Key Finding | Reference |
| LTD4 Challenge Study (Europe) | Increased LTD4 concentration required for bronchoconstriction (10.6-fold after single dose, 25.9-fold after 5 days) | nih.gov |
| Cedar Pollinosis Study | Significant inhibition of nasal congestion during pollen exposure | tandfonline.com |
| Pediatric Asthma Study | Improved asthma control and reduced asthma attacks over baseline values (up to 24 months) | dovepress.com |
This body of academic research underscores Pranlukast's significance as a foundational compound in the study and development of CysLT1 receptor antagonists.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c33-23-17-25(26-29-31-32-30-26)36-24-16-20(11-14-22(23)24)28-27(34)19-9-12-21(13-10-19)35-15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14,16-17H,4-5,8,15H2,(H,28,34)(H,29,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJUXJSXCLUTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C=C(O4)C5=NNN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pranlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.00e-03 g/L | |
| Record name | Pranlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103177-37-3 | |
| Record name | Pranlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Pranlukast
Primary Receptor Interactions: Cysteinyl Leukotriene Receptor 1 (CysLT1R) Antagonism
Pranlukast functions as a potent, selective, and competitive antagonist of the CysLT1 receptor. researchgate.netdrugbank.comguidetopharmacology.orgatsjournals.org This antagonism is the primary mechanism by which it exerts its effects.
Ligand Binding Dynamics and Receptor Affinity Studies
Studies investigating the binding dynamics and receptor affinity of pranlukast have utilized radioligand binding assays. Pranlukast has been shown to compete with [3H]cysLTs for binding sites on guinea-pig lung membranes. researchgate.netresearchgate.net Specifically, pranlukast inhibited the binding of [3H]LTD4 and [3H]LTE4 to lung membranes with reported Ki values of 0.99 nM and 0.63 nM, respectively. researchgate.netresearchgate.net This competitive antagonism against [3H]LTD4 binding indicates that pranlukast binds to the same receptor site as LTD4. researchgate.net Compared to other CysLT1 receptor antagonists like zafirlukast (B1683622) and montelukast (B128269), pranlukast has shown slightly lower potency in some guinea pig lung membrane studies, with a reported Ki of 0.99 nM compared to 0.18 nM for montelukast and 0.34 nM for zafirlukast in certain experiments. atsjournals.org
Table 1: Binding Affinity of Pranlukast and Other CysLT1 Antagonists to Guinea Pig Lung Membranes
| Compound | Radioligand | Ki (nM) | Reference |
| Pranlukast | [3H]LTD4 | 0.99 | researchgate.netresearchgate.net |
| Pranlukast | [3H]LTE4 | 0.63 | researchgate.netresearchgate.net |
| Montelukast | [3H]LTD4 | 0.18 | atsjournals.org |
| Zafirlukast | [3H]LTD4 | 0.34 | atsjournals.org |
| Zafirlukast | [3H]LTE4 | 0.23 | atsjournals.org |
Inhibition of Receptor-Mediated Signaling Pathways
Antagonism of the CysLT1 receptor by pranlukast leads to the inhibition of downstream signaling pathways typically activated by cysteinyl leukotrienes, particularly LTD4.
Attenuation of Leukotriene D4 (LTD4)-Induced Calcium Mobilization
Pranlukast effectively inhibits LTD4-induced calcium mobilization. This has been demonstrated in various experimental settings, including in human CysLT1 receptors expressed on Chinese Hamster Ovary (CHO) cells. researchgate.netresearchgate.net By blocking the CysLT1 receptor, pranlukast prevents the influx of calcium ions into the cell that would normally occur upon LTD4 binding and receptor activation. This attenuation of intracellular calcium increase is a key mechanism by which pranlukast counteracts the effects of LTD4.
Modulation of G protein-coupled Receptor Signaling
The CysLT1 receptor is a G protein-coupled receptor (GPCR). tandfonline.comnih.gov Activation of CysLT1R by its ligands, such as LTD4, typically leads to the activation of G proteins, which in turn modulate various intracellular signaling cascades, including those involving calcium mobilization and adenylyl cyclase activity. tandfonline.comnih.govebi.ac.ukyeastgenome.org As a CysLT1R antagonist, pranlukast interferes with this GPCR signaling. By preventing the binding of agonists like LTD4, pranlukast inhibits the conformational changes in the receptor that are necessary for G protein coupling and activation. nih.gov This effectively blocks the initiation of downstream signaling events mediated by the CysLT1 receptor through G protein pathways. Pranlukast and other leukotriene receptor antagonists have been shown to inhibit GPR17, another GPCR phylogenetically related to the purinergic receptors, in the nanomolar concentration range. nih.govunimi.it
Identified Mechanisms Beyond CysLT1R Antagonism
While CysLT1R antagonism is the primary mode of action, research has identified additional mechanisms by which pranlukast may exert effects, including the regulation of volume-regulated anion channels.
Regulation of Volume-Regulated Anion Channels (VRACs)
Recent studies have indicated that pranlukast can act as an inhibitor of volume-regulated anion channels (VRACs), which are encoded by the LRRC8 gene family. tandfonline.comnih.govnih.govwikipedia.org This effect appears to be independent of its CysLT1R antagonist activity. nih.govbiorxiv.org In whole-cell patch clamp experiments on HEK-293 cells, pranlukast inhibited swelling-activated VRAC currents in a dose-dependent manner. tandfonline.comnih.gov The inhibition was found to be voltage-independent, reversible, and occurred with a time constant of approximately 60 seconds. tandfonline.com Pranlukast demonstrated a maximal inhibitory efficacy of around 50% at a concentration of 10 µM, with an IC50 of approximately 3 µM. tandfonline.comnih.gov Structural analysis and modeling suggest that pranlukast, similar to the structurally distinct CysLT1R antagonist zafirlukast, may inhibit VRACs by promoting channel inactivation through destabilization of the pore. biorxiv.orgbiorxiv.org This interaction with VRACs represents a mechanism of action for pranlukast distinct from its well-established role as a CysLT1R antagonist. nih.gov
Table 2: Inhibition of VRAC Currents by Pranlukast in HEK-293 Cells
| Channel | Inhibitor | IC50 (µM) | Maximal Efficacy (%) | Reference |
| VRAC | Pranlukast | ~3 | ~50 | tandfonline.comnih.gov |
Pranlukast is a chemical compound that has been investigated for its pharmacological properties, particularly concerning ion channels and cellular pathways. Research has explored its effects on volume-regulated anion channels (VRACs) mediated by LRRC8 proteins, two-pore domain potassium (K2P) channels, and cellular adhesion and stemness pathways in neoplastic cells.
Influence on Cellular Adhesion and Stemness Pathways in Neoplastic Cells
Modulation of Focal Adhesion Kinase (FAK) and Phosphatidylinositol 3-kinase (PI3K) Activation
Pranlukast has been shown to modulate the activation of Focal Adhesion Kinase (FAK) and Phosphatidylinositol 3-kinase (PI3K). In studies involving breast cancer cells, brief exposure to pranlukast altered CD49f-dependent signaling, leading to reduced activation of both FAK and PI3K. nih.govresearchgate.netresearchgate.net Specifically, pranlukast decreased the integrin-dependent autophosphorylation of FAK at Tyr397, a key indicator of FAK activation. nih.gov The drug also impaired the activity of PI3K, evidenced by reduced phosphorylation of the PI3K target AKT. nih.govresearchgate.net Furthermore, studies have demonstrated that pranlukast reduced the association of PI3K with FAK in co-immunoprecipitation assays, corroborating the impairment of CD49f-activated signaling by the drug. nih.gov
Impact on Expression of Cancer Stem Cell Markers (e.g., CD44, SOX2)
Pranlukast treatment has been observed to impact the expression of cancer stem cell (CSC) markers, including CD44 and SOX2. Studies in triple-negative breast cancer cells showed that pranlukast significantly reduced the expression of the CSC marker CD44 and the pluripotency protein SOX2. nih.govmdpi.comresearchgate.netnih.gov This reduction in expression was also accompanied by a decrease in SOX2 promoter transactivation. nih.govresearchgate.net These findings suggest that pranlukast may reduce the frequency of CSCs. nih.govresearchgate.netmdpi.comresearchgate.net
Modulation of Nuclear Factor Kappa B (NF-κB) Signaling
Pranlukast has been reported to inhibit the activation of the transcription factor Nuclear Factor Kappa B (NF-κB). caymanchem.comtargetmol.com This modulation of NF-κB signaling appears to occur through both CysLT1R-dependent and independent mechanisms. scispace.comresearchgate.net
Suppression of Aβ1–42-Activated NF-κB Nuclear Translocation
Pranlukast has been shown to suppress Aβ1–42-activated NF-κB nuclear translocation. oup.comoup.com In studies, Aβ1–42 activated the NF-κB pathway, characterized by an increase in the nuclear presence of the p65 subunit. oup.comoup.com Treatment with pranlukast was able to block this Aβ1–42-activated NF-κB signaling in the brain. oup.comoup.com This effect contributes to the observed reversal of Aβ1–42-induced cognitive deficits in mice. oup.comoup.comnih.gov
Interaction with the Farnesoid X Receptor (FXR)
Pranlukast has been identified to have a moderate side activity on the Farnesoid X Receptor (FXR). nih.govuniv-antilles.frresearchgate.netresearchgate.net
Selective Optimization of Side Activities (SOSA) Approach for FXR Modulation
The interaction of pranlukast with FXR has been explored using the Selective Optimization of Side Activities (SOSA) approach. nih.govuniv-antilles.frresearchgate.netresearchgate.netdbcls.jp SOSA is a strategy in drug discovery that aims to optimize a drug's side activities through structural modification while minimizing its original main action. nih.govuniv-antilles.frresearchgate.netresearchgate.net In the case of pranlukast, systematic structural modification allowed for the optimization of its partial FXR agonism to sub-nanomolar potency. nih.govuniv-antilles.frresearchgate.netresearchgate.net The resulting compounds, derived from pranlukast through this SOSA approach, demonstrated high selectivity for FXR and lacked activity on CysLT1R. nih.govuniv-antilles.frresearchgate.netresearchgate.net These SOSA-derived FXR modulators represent a new chemotype of FXR ligands with favorable in vitro profiles. nih.govuniv-antilles.frresearchgate.netresearchgate.net
Allosteric Inhibition of Mycobacterium tuberculosis Ornithine Acetyltransferase (MtArgJ)
Pranlukast has been identified as a novel allosteric inhibitor of Ornithine acetyltransferase (MtArgJ) in Mycobacterium tuberculosis (Mtb). nih.govnih.gov MtArgJ is a crucial enzyme in the arginine biosynthesis pathway of Mtb, essential for the pathogen's survival and virulence. nih.govnih.govfrontiersin.org Targeting MtArgJ is considered advantageous for anti-TB drug development because it is an essential gene for Mtb survival and lacks a homologous protein in humans, potentially minimizing cross-reactivity. nih.gov
Studies have demonstrated that pranlukast treatment can significantly reduce the survival of both free and macrophage-internalized Mtb. nih.gov This inhibitory effect on Mtb survival is hypothesized to be due to the reduction in arginine levels within the pathogen resulting from MtArgJ inhibition. nih.gov Metabolomic analysis of pranlukast-treated Mtb has shown downregulation of metabolites downstream of argJ in the arginine biosynthetic pathway. nih.govresearchgate.net
Furthermore, pranlukast has shown enhanced efficacy when used in combination with standard-of-care anti-TB drugs in in vitro and in vivo models. nih.govresearchgate.net In Mtb-infected mice, treatment with pranlukast alone or in combination with rifampicin (B610482) led to a significant decrease in Mtb burden and tubercular granulomas in the lungs. nih.gov Beyond its direct effect on MtArgJ, pranlukast also appears to influence host immune responses, such as reducing 5-lipoxygenase (5-LO) signaling in infected macrophages, contributing to an enhanced response against intracellular Mtb. nih.govresearchgate.net Pranlukast treatment has also been shown to induce immunomodulation in the host, decreasing bacterial burden by upregulating pro-inflammatory interstitial macrophages and reducing susceptible alveolar macrophages, dendritic cells, and monocytes. frontiersin.org It may also influence macrophage metabolic pathways and promote tissue repair and inflammation resolution. frontiersin.org
Interference with Transforming Growth Factor-β1 (TGF-β1)/Smad Signaling
Research indicates that pranlukast can interfere with the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway. nih.govresearchgate.netersnet.org The TGF-β/Smad pathway is a crucial signaling cascade involved in various cellular processes, including cell growth, differentiation, and extracellular matrix production. thermofisher.comdovepress.comwikipathways.org
Studies in an ovalbumin-sensitized and -challenged asthma mouse model demonstrated that pranlukast can attenuate airway remodeling by suppressing TGF-β/Smad signaling. nih.gov Pranlukast treatment in these models decreased airway hyperresponsiveness and attenuated airway remodeling features such as goblet cell hyperplasia, collagen deposition, and alpha-smooth muscle actin expression. nih.gov
Further investigation using human fetal lung fibroblast cells revealed that pranlukast directly inhibited TGF-β1-induced Smad signaling. nih.gov This inhibition was associated with a simultaneous reduction in collagen synthesis and pro-fibrotic gene expression. nih.gov This suggests a mechanism by which pranlukast may exert anti-fibrotic effects by modulating the TGF-β/Smad pathway.
Interaction with Nucleotide-Induced Calcium Mobilization and P2Y Receptors (e.g., P2Y2, P2Y4, P2Y6)
Pranlukast has been observed to interact with nucleotide-induced calcium mobilization, particularly in relation to P2Y receptors. capes.gov.brnih.govnih.gov P2Y receptors are a family of G protein-coupled receptors that respond to extracellular nucleotides such as ATP, UTP, ADP, and UDP, playing roles in various physiological and pathophysiological processes, including inflammation and calcium signaling. capes.gov.brnih.govnih.govaai.org
Studies using a human monocyte-macrophage like cell line (dU937) have shown that pranlukast can inhibit nucleotide-induced calcium mobilization. capes.gov.brnih.govnih.gov These cells were found to express several P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, P2Y13, and P2Y14. capes.gov.brnih.govnih.gov
In dU937 cells, pranlukast inhibited the effects of UTP and UDP on calcium mobilization in an insurmountable manner. capes.gov.brnih.govnih.gov
| Nucleotide | Pranlukast IC₅₀ (µM) |
| UTP | 4.3 |
| UDP | 1.6 |
In a heterologous expression system using 1321N1 astrocytoma cells stably expressing human P2Y1, P2Y2, P2Y4, and P2Y6 receptors, pranlukast inhibited P2Y agonist-induced activation of phospholipase C and intracellular Ca²⁺ mobilization. capes.gov.brnih.govnih.gov Notably, IC₅₀ values at P2Y1 and P2Y6 receptors were reported to be less than 1 µM. capes.gov.brnih.gov
However, some studies have indicated differential effects depending on the cell type and specific P2Y receptor. For instance, while montelukast (another CysLT1 antagonist) blocked UTP-induced human P2Y2 receptor signaling in 1321N1 cells, pranlukast showed no significant effects on UTP-induced human P2Y2 receptor activation in that specific study. nih.gov Additionally, in human bronchial epithelial cells, while pranlukast inhibited UDP-evoked short-circuit current (ISC), it did not significantly reduce UDP-evoked calcium increase, unlike montelukast. semanticscholar.org This suggests that the interaction of pranlukast with P2Y receptor-mediated calcium mobilization can be context-dependent.
Ligand binding studies have indicated that the inhibition of nucleotide-induced calcium mobilization by pranlukast is not due to orthosteric binding to the CysLT1 receptor. capes.gov.brnih.gov This suggests an off-target interaction with the P2Y receptor signaling pathways.
Pre Clinical Pharmacological Investigations of Pranlukast Efficacy
In Vitro Efficacy Assessments
In vitro studies have been crucial in characterizing Pranlukast's direct effects on target cells and tissues involved in allergic and inflammatory responses in the airways.
Direct Antagonism in Isolated Tissue Preparations (e.g., cysLT-induced contractions of smooth muscle)
Pranlukast has been shown to be a potent and selective antagonist of the cysLT₁ receptor in isolated tissue preparations from both guinea pigs and humans. Studies using guinea pig and human lung membranes have demonstrated that Pranlukast competes with [³H]cysLTs for binding to these receptors. atsjournals.orgresearchgate.net Pranlukast effectively blocks leukotriene D₄ (LTD₄) and leukotriene E₄ (LTE₄)-induced contractions of isolated guinea pig trachea. atsjournals.orgatsjournals.org In isolated human bronchial smooth muscle preparations, Pranlukast application inhibited or reversed contractions induced by LTC₄, LTD₄, and house dust antigen in a concentration-dependent manner. Its potency in antagonizing LTD₄-induced contractions in human bronchus has been quantified, showing a pKB of 6.9. atsjournals.org Pranlukast did not show significant effects on contractions induced by other agonists like histamine (B1213489), prostaglandin (B15479496) F₂*, acetylcholine, or thromboxane (B8750289) A₂ mimetic agonist at 37°C.
Data on the antagonism of LTD₄-induced contractions in human bronchus:
| Compound | pKB |
| Pranlukast | 6.9 |
| Zafirlukast (B1683622) | 6.5 |
| Pobilukast | 7.0 |
| Data derived from in vitro studies on human bronchus atsjournals.org. |
Pranlukast also significantly inhibited LTD₄-evoked ³⁵SO₄ output (a measure of mucus secretion) in a concentration-dependent fashion in isolated guinea-pig trachea, with an IC₅₀ value of 0.3 μM. nih.gov
Data on the inhibition of LTD₄-evoked ³⁵SO₄ output in guinea-pig trachea:
| Compound | IC₅₀ (μM) | Maximal Inhibition (%) |
| Pranlukast | 0.3 | 83 (at 10 μM) |
| Zafirlukast | 0.6 | 78 (at 10 μM) |
| Data derived from in vitro studies on guinea-pig trachea nih.gov. |
Cellular Response Studies (e.g., antigen-induced immediate and late phase asthmatic responses in isolated cells)
Beyond smooth muscle contraction, in vitro studies have investigated Pranlukast's effects on various cellular responses relevant to allergic inflammation. Pranlukast has been shown to inhibit LTD₄-induced calcium mobilization through human cysLT₁ receptors expressed on CHO cells. researchgate.net In surgically resected human lung tissue passively sensitized with mite-allergen-sensitized sera, pretreatment with Pranlukast alone significantly decreased the amount of interleukin-5 (IL-5) protein in the culture medium by 40%. nih.gov This inhibition of IL-5 synthesis by Pranlukast was noted in various cells (eosinophils, lymphocytes, and mast cells) irrespective of their CysLT₁ mRNA expression status, suggesting a mechanism distinct from direct CysLT₁ receptor antagonism for this effect. nih.gov Furthermore, Pranlukast can attenuate airway smooth muscle cell DNA synthesis, a process implicated in airway remodeling. nih.gov Studies in human fetal lung fibroblast cells demonstrated that Pranlukast inhibited transforming growth factor-beta 1 (TGF-β1)-induced Smad signaling, reducing collagen synthesis and pro-fibrotic gene expression. nih.gov
In Vivo Animal Model Studies in Respiratory Pathophysiology
Animal models have been widely used to evaluate Pranlukast's efficacy in more complex physiological settings, mimicking aspects of human respiratory diseases.
Inhibition of CysLTs-Induced Symptomatology (e.g., guinea-pigs)
Oral administration of Pranlukast has been shown to inhibit cysLTs-induced symptomatology in guinea pigs. researchgate.net In a guinea pig model of allergic rhinitis, topical nasal challenge with LTD₄ increased nasal secretion, nasal airway resistance, and nasal eosinophil infiltration. researchgate.net These nasal symptoms were dose-dependently suppressed by oral administrations of Pranlukast. researchgate.net In a separate study using a guinea pig model of allergic rhinitis induced by Japanese cedar pollen, Pranlukast suppressed the late-phase nasal blockage and largely blocked nasal hyperresponsiveness to LTD₄. pharm.or.jp While Pranlukast significantly inhibited the late-phase increase in total airway resistance (TAR) in sensitized guinea pigs following antigen challenge, it did not inhibit the early peak responses of TAR or antigen-induced eosinophil infiltration at the doses tested in one study. nih.gov
Data on the inhibition of late-phase TAR peak response in sensitized guinea pigs by oral Pranlukast:
| Treatment Group | Late-Phase TAR Peak Response (% of baseline) |
| Control | 174.8 ± 8.2 |
| Pranlukast (10 mg/kg, p.o.) | 142.7 ± 15.8 |
| Pranlukast (30 mg/kg, p.o.) | 118.0 ± 6.6** |
| p < 0.05, **p < 0.01 compared to control. Data derived from studies in sensitized guinea pigs nih.gov. |
Attenuation of Antigen-Induced Bronchoconstriction (Early and Late Phase)
Pranlukast has demonstrated the ability to attenuate both early and late phases of antigen-induced bronchoconstriction in sensitized animal models. In sensitized guinea pigs challenged with ovalbumin, Pranlukast significantly reduced both the early and late-phase bronchoconstriction. atsjournals.orgatsjournals.org When administered as a single oral dose of 30 mg/kg, Pranlukast partially inhibited the early-phase and completely inhibited the late-phase bronchoconstriction in guinea pigs. atsjournals.org In allergic sheep models challenged with Ascaris suum antigen, which exhibit both immediate and late bronchoconstrictor responses, leukotriene receptor antagonists like Pranlukast have shown similar effects to zafirlukast in inhibiting these responses. atsjournals.orgatsjournals.org In mice sensitized and challenged with ovalbumin, Pranlukast treatment resulted in significant attenuation of allergic airway inflammation. nih.gov
Reduction of Airway Hyperresponsiveness
Pre-clinical studies have also shown that Pranlukast can reduce airway hyperresponsiveness (AHR). In sensitized guinea pigs, Pranlukast inhibited the airway hyperresponsiveness that developed 24 hours after antigen provocation. atsjournals.orgatsjournals.org In ovalbumin-sensitized and -challenged mouse models, Pranlukast treatment decreased AHR. nih.gov The attenuation of increased airway smooth muscle cell DNA synthesis by Pranlukast in sensitized and repeatedly allergen-exposed rats suggests a mechanism by which it may influence airway remodeling and subsequently AHR. nih.gov
Data on airway smooth muscle cell DNA synthesis in sensitized rats:
In Vivo Animal Model Studies in Non-Respiratory Pathophysiology
Infectious Disease Models (e.g., Tuberculosis in mice)
Reduction of Bacterial Burden in Lungs
Pre-clinical studies using mouse models of Mycobacterium tuberculosis (Mtb) infection have demonstrated that Pranlukast treatment can reduce the bacterial burden in the lungs. Research indicates that Pranlukast decreased bacterial counts in the lungs of Mtb-infected mice. researchgate.netresearchgate.netnih.govfrontiersin.org This effect was observed in both acute and chronic infection models, although Pranlukast appeared to be more effective during the acute stage of infection. researchgate.netnih.gov Beyond reducing bacterial load in the lungs, Pranlukast treatment has also been shown to abate the survival of Mtb within infected macrophages in vitro. embopress.org This suggests a direct or indirect mechanism by which Pranlukast impairs bacterial viability or enhances the host's ability to clear the infection.
Immunomodulation of Host Macrophage Populations (e.g., interstitial vs. alveolar macrophages)
Pranlukast exerts immunomodulatory effects on host macrophage populations in the context of Mtb infection. Studies have shown that Pranlukast treatment influences the balance of different macrophage subtypes in the lungs. Specifically, it has been observed to decrease the population of Mtb-susceptible alveolar macrophages (AMs) while simultaneously increasing the population of pro-inflammatory interstitial macrophages (IMs). researchgate.netresearchgate.netnih.govfrontiersin.orgnih.goviisc.ac.in Alveolar macrophages are generally considered an M2-type population that may create an environment conducive to Mtb growth, while interstitial macrophages are associated with a more antibacterial immune response. frontiersin.orgiisc.ac.in This shift in macrophage populations, favoring the pro-inflammatory and potentially more anti-bacterial IMs and reducing the susceptible AMs, contributes to the observed reduction in bacterial burden. nih.goviisc.ac.in Pranlukast treatment also reduced populations of dendritic cells and monocytes in the lungs of infected mice. nih.govfrontiersin.orgnih.gov Furthermore, Pranlukast reduced tissue injury by downregulating the population of Ly6C-positive monocytes. researchgate.netresearchgate.netnih.gov
Promotion of Tissue Repair and Resolution of Inflammation
Pranlukast treatment has demonstrated beneficial effects on tissue repair and the resolution of inflammation in preclinical models of Mtb infection. Studies have shown that Pranlukast improved tissue repair and inflammation resolution in the lungs of infected mice. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.goviisc.ac.in This positive effect is associated with an increase in the populations of specific macrophage subtypes, namely arginase 1 (Arg-1) and Ym1+Ym2 (chitinase 3-like 3) positive macrophages. researchgate.netresearchgate.netnih.govnih.goviisc.ac.in These macrophage populations are believed to contribute to the healing process and the resolution of lung pathology in tuberculosis. nih.gov
Esophagitis and Associated Carcinogenesis Models
Pre-clinical research has also explored the efficacy of Pranlukast in models of esophagitis and associated carcinogenesis, particularly in the context of reflux-induced damage. A study utilizing a rat duodenogastroesophageal reflux (DGER) model, which mimics human reflux esophagitis, investigated the potential of Pranlukast to suppress the progression of Barrett's esophagus (BE) and esophageal adenocarcinoma (EAC). nih.govresearchgate.net
In this model, chronic reflux of gastroduodenal contents into the esophagus leads to severe esophagitis and can progress through hyperplasia and metaplasia to EAC. nih.gov The study found that in the Pranlukast treatment group, esophagitis was milder compared to the control group. nih.govresearchgate.net Furthermore, the incidence of both Barrett's esophagus and esophageal adenocarcinoma was significantly lower in rats treated with Pranlukast at 40 weeks after surgery. nih.govresearchgate.net
Detailed research findings from this model also indicated that Pranlukast treatment led to a significant decrease in the number of cells positive for inflammatory cytokines such as IL-8 and VEGF in the esophageal tissue compared to the control group. nih.govresearchgate.net Proliferative activity, as measured by Ki-67 expression, was also lower in the Pranlukast group, while apoptosis was increased. nih.govresearchgate.net These findings suggest that Pranlukast suppresses esophageal carcinogenesis in this model by reducing inflammation, decreasing cell proliferation, and promoting apoptosis. nih.govresearchgate.net
Table: Effect of Pranlukast on Esophageal Pathology in a Rat DGER Model (40 Weeks Post-Surgery)
| Outcome | Control Group | Pranlukast Group | Statistical Significance (P value) |
| Esophagitis Severity | More severe | Milder | Not explicitly stated as P value in snippet, but described as milder nih.govresearchgate.net |
| Incidence of Barrett's Esophagus | Higher | Significantly lower | P<0.05 nih.govresearchgate.net |
| Incidence of Esophageal Adenocarcinoma | Higher | Significantly lower | P<0.05 nih.govresearchgate.net |
| IL-8 Positive Cells | Higher | Significantly lower | Not explicitly stated as P value in snippet, but described as significantly lower nih.govresearchgate.net |
| VEGF Positive Cells | Higher | Significantly lower | Not explicitly stated as P value in snippet, but described as significantly lower nih.govresearchgate.net |
| Proliferative Activity (Ki-67) | Higher | Lower | P<0.05 nih.govresearchgate.net |
| Apoptosis (TUNEL) | Lower | Increased | P<0.05 nih.govresearchgate.net |
Note: Data is based on findings reported in the provided search snippets. Specific numerical values for incidence rates or cell counts were not consistently available across snippets but the reported statistical significance is included where mentioned.
Structure Activity Relationships Sar and Synthetic Chemistry of Pranlukast Analogues
Elucidation of Pharmacophores for CysLT1R Antagonism
Pranlukast functions as a selective, competitive antagonist of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor. chemicalbook.comresearchgate.net The structural requirements and pharmacophore for CysLT1 antagonists were initially derived from the structural similarity to the agonist LTD4. wikipedia.org Early development of CysLT1R antagonists utilized FPL 55712, a chromone (B188151) carboxylic acid derivative, as a foundational scaffold. Hybrid molecules combining components of FPL 55712 with leukotriene surrogates, such as tomelukast, highlighted the importance of tetrazole bioisosteres for enhancing potency.
Comparative analysis of different acidic groups, including tetrazole, sulfonamide, and carboxylate, identified the 2-(1-(mercaptomethyl)cyclopropyl)acetic acid moiety as optimal for receptor engagement while minimizing off-target interactions. Conformational restriction through the incorporation of aryl groups and fused ring systems, such as the indole (B1671886) core in zafirlukast (B1683622) and potentially the chromone in pranlukast, has been shown to reduce molecular flexibility and improve receptor affinity. Bioisosteric replacements of the chromone moiety with systems like quinoline (B57606) (montelukast) and indole (zafirlukast) have also been explored to balance potency and pharmacokinetic properties.
SAR Studies for Modulating K2P Channel Activity
Pranlukast has been identified as a novel small molecule activator of the two-pore domain potassium channel TREK2 (KCNK10). nih.govwestminster.ac.ukkent.ac.uk It demonstrates selectivity for TREK2 over TREK1 and shows no activity at TRAAK. nih.govwestminster.ac.ukkent.ac.uk SAR studies with close analogues of pranlukast and other CysLT1 antagonists have revealed that subtle structural changes can completely attenuate the activation of TREK2. nih.govwestminster.ac.ukkent.ac.uk Interestingly, for TREK1, these structural changes can shift the activity from activation to inhibition. nih.govwestminster.ac.ukkent.ac.uk Studies using mutant forms of TREK2 suggest that pranlukast does not bind in the known K2P modulator pocket or the BL-1249 binding site, indicating a potentially novel mechanism of TREK2 activation. nih.govwestminster.ac.ukkent.ac.ukresearchgate.netresearchgate.net The SAR with respect to K2P channels is reported to be poorly defined, highlighting the need for further investigation. escholarship.org
Design and Synthesis of Pranlukast Derivatives for Alternative Targets (e.g., FXR modulators)
Pranlukast has shown a moderate side activity as a partial agonist of the farnesoid X receptor (FXR). researchgate.netnih.gov This serendipitous finding has led to systematic structural modifications of pranlukast to optimize its FXR agonism while eliminating its CysLT1R activity. researchgate.net Researchers have used pranlukast as a starting point (lead compound) to identify novel FXR agonists. researchgate.net
The synthesis of pranlukast derivatives for FXR modulation has involved exploring modifications to the core structure. For example, a lead compound derived from pranlukast, characterized as a partial FXR agonist, was used for further SAR studies. nih.gov The synthesis of a rigidified dual modulator derived from a related scaffold involved treating 3-hydroxybiphenyl with (4-(ethoxycarbonyl)phenyl)boronic acid, followed by hydrolysis and amide coupling. nih.gov These studies aim to develop potent and selective FXR modulators with favorable properties, such as high metabolic stability and low toxicity. researchgate.net The structural similarity of these new FXR ligands to pranlukast highlights the potential for repurposing and developing derivatives of existing drugs for novel therapeutic targets. researchgate.netnih.gov
Development of Structurally Unique Inhibitors with Improved Potency and Selectivity for VRAC
Pranlukast has been identified as a novel inhibitor of endogenous volume-regulated anion channels (VRACs) encoded by the LRRC8 gene family. nih.govphysiology.org It inhibits VRAC in a voltage-independent, reversible, and dose-dependent manner, although with a maximal efficacy of only approximately 50%. nih.govbiorxiv.org Interestingly, pranlukast inhibits VRAC independently of the CysLT1 receptor. nih.govphysiology.org The concentrations of pranlukast required to inhibit VRAC (0.1–10 µM) are significantly higher than those needed for CysLT1R inhibition (IC50 = 4.3 nM), suggesting a direct interaction with the channel protein. nih.gov
Drug Metabolism and Pre Clinical Pharmacokinetics
Absorption, Distribution, and Excretion Profiles in Animal Models
Following oral administration in animal models, Pranlukast is absorbed from the gastrointestinal tract. medtigo.com Studies in guinea pigs and rats have been utilized to investigate the absorption characteristics, particularly in the context of pulmonary delivery for respiratory conditions diva-portal.org. The bioavailability of Pranlukast after oral administration is reported to be at least 12.5%, with maximum plasma concentrations achieved within 2-6 hours when administered after food. researchgate.net Bioavailability is noted to be greater after evening administration compared to morning administration. researchgate.net
Once absorbed, Pranlukast is distributed throughout the body. medtigo.com It is approximately 99% bound to plasma proteins. researchgate.net While specific detailed distribution profiles across various animal tissues were not extensively detailed in the search results, its therapeutic effects in the lungs suggest distribution to this target organ. medtigo.com
The primary route of elimination for Pranlukast in animal models is via the fecal route. researchgate.net The majority of an oral dose is excreted in the feces, chiefly as the unchanged drug, within 72 hours of administration. researchgate.net Pranlukast also undergoes metabolic transformation, contributing to its clearance. researchgate.net Excretion also occurs through urine, primarily as metabolites. medtigo.com
Hepatic Metabolic Pathways
Pranlukast undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. medtigo.com This metabolic transformation is a key component of its clearance from the body. researchgate.net
Identification of Primary Cytochrome P450 (CYP) Isoforms Involved (e.g., CYP3A4)
Research indicates that cytochrome P450 3A4 (CYP3A4) appears to be the major CYP isoform involved in the metabolism of Pranlukast. researchgate.netjst.go.jpnih.gov However, studies using reversible CYP3A4 inhibitors like ketoconazole (B1673606) or anti-CYP3A4 antibodies have suggested that CYP3A4's inhibition of Pranlukast metabolism is less than 50%. researchgate.netjst.go.jpnih.gov Irreversible macrolide CYP3A4 inhibitors such as clarithromycin, erythromycin, and roxithromycin (B50055) have shown little effect on Pranlukast metabolism. researchgate.netjst.go.jpnih.gov This suggests that while CYP3A4 is a primary contributor, other enzymes may also play a role in its complete metabolic profile. Pranlukast is also listed as a substrate of CYP3A4. drugbank.comgenome.jp
Evaluation of Pranlukast's Inhibitory Potential on Other Drug Metabolizing Enzymes (e.g., CYP2C8, CYP2C9, CYP2C19, CYP1A2, CYP2D6, CYP2E1)
Studies have evaluated the potential of Pranlukast to inhibit other drug-metabolizing enzymes, particularly various CYP isoforms. Pranlukast has been reported to reversibly inhibit CYP2C8 and/or CYP2C9, and CYP3A4 in vitro. researchgate.netjst.go.jp
In in vitro microsomal incubation studies comparing Pranlukast and zafirlukast (B1683622), both showed moderate inhibition of CYP2C9-catalyzed tolbutamide (B1681337) 4-methylhydroxylation. nih.gov Pranlukast competitively inhibited this reaction with an estimated mean Ki value of 3.82 ± 0.50 µM. nih.gov This suggests that Pranlukast has the potential to moderately inhibit CYP2C9 activity. nih.gov
Regarding other CYP isoforms, Pranlukast has shown no effect on CYP2C19-catalyzed S-mephenytoin 4'-hydroxylation or CYP3A4-catalyzed midazolam 1-hydroxylation in vitro studies. nih.gov Furthermore, neither Pranlukast nor zafirlukast inhibited CYP1A2-catalyzed phenacetin (B1679774) O-deethylation, CYP2D6-catalyzed dextromethorphan (B48470) O-demethylation, or CYP2E1-catalyzed chlorzoxazone (B1668890) 6-hydroxylation. nih.gov
The reversible inhibition of CYP2C8 and/or 2C9, and CYP3A4 by Pranlukast has been quantified with Ki values of 3.9 and 4.1 µmol/l, respectively. researchgate.netjst.go.jp The unbound maximum inlet concentration ([I]in,max,u) to Ki ratios were 0.004 and 0.003, respectively. researchgate.netjst.go.jp These Ki values were approximately 300-fold greater than the [I]in,max,u, suggesting that at typical clinical doses, Pranlukast is unlikely to significantly affect the pharmacokinetics of co-administered drugs primarily metabolized by CYP2C8, CYP2C9, or CYP3A4. researchgate.netjst.go.jp
Here is a summary of Pranlukast's inhibitory potential on various CYP enzymes based on in vitro studies:
| CYP Isoform | Inhibitory Effect | Ki (µM) | Notes | Source |
| CYP3A4 | Reversible Inhibition | 4.1 | Appears to be major metabolizing enzyme, but inhibition is moderate. | researchgate.netjst.go.jp |
| CYP2C8 | Reversible Inhibition | 3.9 | Moderate inhibition potential. | researchgate.netjst.go.jp |
| CYP2C9 | Reversible Inhibition | 3.9 | Moderate inhibition potential, competitive with tolbutamide. | researchgate.netjst.go.jpnih.gov |
| CYP2C19 | No effect | N/A | No inhibition observed in tested in vitro systems. | nih.gov |
| CYP1A2 | No inhibition | N/A | No inhibition observed in tested in vitro systems. | nih.gov |
| CYP2D6 | No inhibition | N/A | No inhibition observed in tested in vitro systems. | nih.gov |
| CYP2E1 | No inhibition | N/A | No inhibition observed in tested in vitro systems. | nih.gov |
Advanced Research Methodologies Applied to Pranlukast Studies
In Silico Computational Approaches
Computational methods offer powerful tools for predicting and analyzing the interactions of Pranlukast with biological macromolecules. These techniques are cost-effective and can guide subsequent in vitro experiments.
Molecular Docking and Molecular Dynamics Simulations (e.g., CD49f binding)
Molecular docking is a widely used computational technique that predicts the binding pose and affinity of a small molecule (ligand) to a receptor. Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of stability and conformational changes.
Recent studies have employed molecular docking to investigate the potential binding of Pranlukast to CD49f (integrin alpha-6), a protein implicated in cancer stem cell function. dovepress.comnih.govtandfonline.comresearchgate.netnih.gov Consensus molecular docking predicted that Pranlukast could bind to CD49f. dovepress.comnih.govtandfonline.comresearchgate.netnih.gov Subsequent molecular dynamics simulations further characterized this interaction, revealing that Pranlukast binding induced conformational changes in CD49f. nih.govtandfonline.comresearchgate.net These changes were observed to affect the interaction of CD49f with its binding partner, the β1-integrin subunit, and constrained the conformational dynamics of the heterodimer. nih.govtandfonline.comresearchgate.net
Virtual Screening for Identification of Novel Target Interactions
Virtual screening involves computationally evaluating large libraries of compounds to identify potential binders to a specific target. This approach can uncover unanticipated interactions for existing drugs like Pranlukast.
Structure-based virtual screening has been utilized to explore novel targets for Pranlukast. For instance, a virtual screening study suggested Pranlukast as a potential stimulator of the Leptin receptor, based on docking energies. Another application involved screening for inhibitors of the Plasmodium falciparum Adenosine Deaminase (PfADA) enzyme, where Pranlukast emerged as a promising candidate due to its predicted binding characteristics. researchgate.net The potential of physics-informed learning in virtual screening for novel targets has also been noted in the context of identifying Pranlukast as a potential stabilizer of PD-L1 homodimers. researchgate.net
In Vitro Cellular and Biochemical Assays
In vitro experiments provide crucial validation for computational predictions and allow for the direct measurement of Pranlukast's effects on biological processes in a controlled environment.
Radioligand Binding Assays (e.g., [3H]LTD4 competition)
Radioligand binding assays are a standard technique for quantifying the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Pranlukast's well-established activity as a cysteinyl leukotriene receptor antagonist has been extensively characterized using radioligand binding assays. Studies have demonstrated that Pranlukast competitively inhibits the binding of [3H]LTD4 (radiolabeled Leukotriene D4) to lung membranes. medchemexpress.comarctomsci.comchemsrc.commedchemexpress.comguidetopharmacology.org The binding affinities (Ki values) of Pranlukast for different radiolabeled leukotrienes, including [3H]LTE4, [3H]LTD4, and [3H]LTC4, have been determined through these assays. medchemexpress.comarctomsci.comchemsrc.commedchemexpress.com
| Radioligand | Ki (nM) |
|---|---|
| [3H]LTE4 | 0.63 ± 0.11 |
| [3H]LTD4 | 0.99 ± 0.19 |
| [3H]LTC4 | 5640 ± 680 |
Data from radioligand binding assays showing the inhibition constants (Ki) of Pranlukast for various leukotrienes on lung membranes. medchemexpress.comarctomsci.comchemsrc.commedchemexpress.com
Electrophysiological Techniques (e.g., Whole-Cell Patch Clamp for K2P channels)
Electrophysiology, particularly patch clamp, is used to measure the electrical activity of cells and ion channels. This technique is vital for understanding how compounds affect channel function.
Pranlukast has been investigated for its effects on two-pore domain potassium (K2P) channels using electrophysiological methods, including whole-cell patch clamp. nih.govwestminster.ac.ukkent.ac.uknih.govnih.gov These studies identified Pranlukast as a novel activator of the TREK2 (KCNK10) channel. nih.govwestminster.ac.ukkent.ac.uk Whole-cell patch clamp experiments confirmed the activation of TREK2 by Pranlukast. nih.govwestminster.ac.ukkent.ac.uknih.gov Further electrophysiological analysis using TREK2 mutants suggested that Pranlukast binds to a site distinct from known modulator pockets. nih.govwestminster.ac.ukkent.ac.uk Additionally, whole-cell patch clamp studies have shown that Pranlukast inhibits volume-regulated anion channels (VRACs) in HEK293 cells in a voltage-independent and dose-dependent manner. nih.gov
Quantitative PCR (qPCR) for Gene Expression Analysis
Quantitative PCR (qPCR) is a sensitive technique used to quantify the amount of specific mRNA, providing a measure of gene expression levels.
qPCR has been applied in studies involving Pranlukast to examine its impact on gene expression. For example, qPCR was used to assess the expression levels of CYSLTR1 mRNA in HEK293 and THP-1 cells to investigate the mechanism of Pranlukast's VRAC inhibition. nih.gov Another study utilized qPCR to quantify the mRNA levels of histamine (B1213489) H1 and leukotriene CysLT1 receptors. researchgate.net Furthermore, studies employing reverse transcription-polymerase chain reaction (RT-PCR), a related technique, have shown that Pranlukast significantly inhibits LPS-induced MUC2 mRNA expression in cultured human epithelial cells. selleckchem.comnih.gov
Western Blot and Immunohistochemistry for Protein Expression and Signaling (e.g., NF-κB p65, CD44, SOX2, CD3, CD4, AA1, EG2)
While Western Blot and Immunohistochemistry are standard techniques for assessing protein expression and localization, specific details on their application in Pranlukast studies focusing on the listed proteins (NF-κB p65, CD44, SOX2, CD3, CD4, AA1, EG2) were not extensively detailed within the scope of the conducted literature search. One study indicated that treatment with pranlukast resulted in decreased expression of CD44 and SOX2 in certain cells cellsciences.com. These changes in protein expression would typically be evaluated using methods such as Western Blot or Immunohistochemistry. However, the search results did not provide specific experimental protocols, data tables, or detailed findings for the application of these techniques concerning NF-κB p65, CD3, CD4, AA1, or EG2 in the context of Pranlukast research.
Functional Cellular Assays (e.g., Mammosphere Formation, Clonogenicity Assays)
Functional cellular assays like mammosphere formation and clonogenicity assays are crucial for evaluating the self-renewal and proliferative capacity of cells, particularly cancer stem cells. Although the literature search did not yield explicit descriptions of Pranlukast studies utilizing mammosphere formation or clonogenicity assays, one study reported that pranlukast treatment reduced in vivo tumorigenicity and the frequency of cancer stem cells cellsciences.com. These findings suggest that functional assays assessing stem cell properties could be relevant in Pranlukast research, but specific data from mammosphere formation or clonogenicity assays were not available in the search results.
Cell-Based Thallium Flux Assay
The cell-based thallium flux assay has been successfully applied in Pranlukast studies, leading to the identification of Pranlukast as a novel activator of the two-pore domain potassium channel TREK2. This assay is a fluorescence-based method used for high-throughput screening of potassium channel activity genecards.org. Pranlukast was identified as a TREK2 activator through screening a library of drug-like molecules using this assay genecards.orguniprot.orgnih.govgenecards.org. Further studies using this methodology confirmed Pranlukast's selective activation of TREK2 over TREK1 and its lack of activity at TRAAK genecards.orggenecards.orguniprot.org. The development and optimization of this cell-based thallium flux assay were instrumental in identifying Pranlukast's activity on TREK2 channels genecards.org.
Luciferase Reporter Assays (e.g., SOX2 promoter transactivation)
Luciferase reporter assays have been employed in Pranlukast research to investigate its effects on gene promoter activity. Specifically, a luciferase reporter assay was used to demonstrate that treatment with pranlukast decreased SOX2 promoter transactivation cellsciences.com. This indicates that Pranlukast can modulate the transcriptional regulation of the SOX2 gene, a factor involved in maintaining stem cell properties genecards.orguniprot.org. The application of this assay provided direct evidence of Pranlukast's impact on SOX2 gene expression at the transcriptional level cellsciences.com.
Future Research Directions and Unexplored Avenues for Pranlukast
Comprehensive Elucidation of Polypharmacology and Off-Target Interactions
While pranlukast is primarily characterized by its antagonism of the CysLT1 receptor, growing evidence suggests it possesses a broader polypharmacological profile, interacting with multiple targets beyond its primary one. frontiersin.orgresearchgate.net These off-target interactions could contribute to both its therapeutic effects and potential side effects. Future research aims to comprehensively map these interactions using advanced screening techniques and experimental validation. Studies have already indicated that pranlukast, along with other CysLT1R antagonists like montelukast (B128269) and zafirlukast (B1683622), can inhibit other pro-inflammatory targets such as mPGES-1, 5-lipoxygenase, cAMP phosphodiesterases, and NFκB. frontiersin.org Furthermore, pranlukast has been identified as a novel inhibitor of volume-regulated anion channels (VRACs) encoded by the LRRC8 gene family, acting independently of the CysLT1 receptor. nih.govdntb.gov.uaphysiology.org It has also shown potential interaction with the programmed cell death protein 1 (PD-1)/PD-L1 axis and the Leptin receptor, suggesting potential applications in cancer and obesity disorders, respectively. researchgate.net Further research is needed to fully understand the functional consequences of these interactions and their clinical relevance.
In-depth Investigation of Pranlukast's Immunomodulatory Properties Beyond Leukotriene Signaling
Beyond its role in blocking leukotriene signaling, pranlukast appears to exert broader immunomodulatory effects. Research is ongoing to understand how pranlukast influences various immune cell types and pathways independent of CysLT1R antagonism. Studies have shown that CysLT1R antagonists, including pranlukast, can exhibit anti-inflammatory properties, particularly targeting neutrophils and monocytes/macrophages, at concentrations achievable during therapy, even if higher than those needed for maximal CysLT1R blockade. nih.gov Pranlukast has also been reported to inhibit the production of Th2 cytokines from peripheral blood mononuclear cells of asthma patients. frontiersin.org Recent studies in a preclinical mouse model of tuberculosis suggest that pranlukast treatment can induce significant immunomodulation in the host, leading to a reduction in bacterial burden and promoting the healing of lung parenchyma. nih.govfrontiersin.org This indicates a potential for pranlukast to stimulate the host's immune system to combat intracellular pathogens, an area requiring further in-depth investigation.
Exploration of Novel Therapeutic Applications in Diverse Pre-clinical Disease Models
The emerging understanding of pranlukast's polypharmacology and immunomodulatory effects is paving the way for exploring its therapeutic potential in diseases other than asthma and allergic rhinitis. Pre-clinical studies are being conducted in various disease models to identify and validate these novel applications. For instance, pranlukast has shown promise in pre-clinical models of tuberculosis by inhibiting the Mycobacterium tuberculosis enzyme MtArgJ and reducing bacterial survival and virulence. nih.govembopress.orgmdpi.com It has also demonstrated potential in inflammatory demyelination conditions like Multiple Sclerosis, showing positive effects on myelination and modulating the inflammatory environment in mouse models. patsnap.comnih.gov Furthermore, studies have explored its potential in cardiovascular diseases and malignancy, given the association of cysteinyl leukotrienes with these conditions. nii.ac.jp Research into its potential as an antitumor drug by inhibiting the PD-1/PD-L1 axis and its effects on glioblastoma cell proliferation are also underway. researchgate.netresearchgate.net
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Characterize Pranlukast's Biological Effects
Omics technologies, such as proteomics and metabolomics, offer powerful tools for a comprehensive understanding of the molecular changes induced by pranlukast treatment. humanspecificresearch.orgscielo.org.mxmdpi.comnih.gov Future research will increasingly utilize these technologies to characterize pranlukast's biological effects at a system level. Metabolomics studies have already been applied to investigate the metabolic changes in Mycobacterium tuberculosis upon pranlukast treatment, identifying differentially expressed metabolites and altered metabolic pathways, such as the downregulation of metabolites in the arginine biosynthetic pathway. mdpi.comnih.gov These studies can help identify novel therapeutic approaches targeting metabolic pathways. Integrating data from proteomics (large-scale study of proteins) and other omics approaches can provide a more holistic view of how pranlukast interacts with biological systems and affects cellular functions. humanspecificresearch.orgscielo.org.mxmdpi.com
Development of Advanced Computational Models for Predicting Pranlukast's Interactions and Designing Next-Generation Analogues
Computational modeling plays a crucial role in modern drug discovery by simulating and predicting drug-target interactions and optimizing drug properties. conferencenrml.comnih.govscienceopen.com Future research will focus on developing advanced computational models specifically for pranlukast to predict its interactions with a wider range of biological targets, including off-targets. conferencenrml.comscienceopen.combiorxiv.org These models can leverage data from experimental studies, including omics data, to provide a more accurate representation of pranlukast's activity within complex biological networks. nih.govscienceopen.com Furthermore, computational approaches can be used to design next-generation pranlukast analogues with improved potency, selectivity, or novel therapeutic properties. conferencenrml.comscienceopen.com Molecular dynamics simulations, for example, can provide insights into the binding stability and conformational changes induced by pranlukast binding to its targets. researchgate.net
Comparative Pre-clinical Pharmacology with Emerging Leukotriene Modulators and Other Inflammatory Mediators
To fully assess the future role of pranlukast, comparative pre-clinical pharmacology studies with emerging leukotriene modulators and other classes of anti-inflammatory agents are essential. While pranlukast, montelukast, and zafirlukast are established CysLT1R antagonists, newer compounds targeting leukotriene pathways or other inflammatory mediators are under development. pharmgkb.orgnii.ac.jpatsjournals.org Comparative studies in relevant pre-clinical models will help determine the relative efficacy, potency, and mechanistic advantages of pranlukast compared to these newer agents. nii.ac.jp Such studies can also provide insights into potential synergistic effects when pranlukast is used in combination with other therapies, as seen in studies combining pranlukast with rifampicin (B610482) for tuberculosis treatment. embopress.org Comparing the immunomodulatory profiles and off-target effects of pranlukast with other drugs will be crucial for defining its optimal place in future therapeutic strategies.
Data Table: Examples of Pranlukast's Investigated Off-Target Interactions and Novel Applications in Pre-clinical Studies
| Target/Disease Model | Observed Effect(s) | Reference(s) |
| Pro-inflammatory targets (mPGES-1, 5-LO, etc.) | Inhibition | frontiersin.org |
| Volume-Regulated Anion Channels (VRACs) | Inhibition (CysLT1R-independent) | nih.govdntb.gov.uaphysiology.org |
| PD-1/PD-L1 axis | Inhibition, potential antitumor effects | researchgate.netresearchgate.net |
| Leptin receptor | Potential stimulator | |
| Mycobacterium tuberculosis (MtArgJ) | Allosteric inhibition, reduced bacterial survival and virulence | nih.govembopress.orgmdpi.com |
| Inflammatory demyelination (MS model) | Preservation of sensory function, modulation of inflammatory environment | patsnap.comnih.gov |
| Glioblastoma cells | Antiproliferative effect | researchgate.net |
| Human neutrophils, monocytes/macrophages | CysLT1R-independent anti-inflammatory properties | nih.gov |
| Peripheral blood mononuclear cells (asthma) | Inhibition of Th2 cytokine production | frontiersin.org |
常见问题
Q. What experimental methodologies are used to characterize Pranlukast's antagonism of the CysLT1 receptor in vitro?
Pranlukast's receptor antagonism is typically validated using label-free dynamic mass redistribution (DMR) assays and calcium mobilization/IP1 accumulation studies. For example, concentration-effect profiles of MDL29,951-stimulated hGPR17 cells are analyzed in the presence of Pranlukast to quantify inhibition potency. Triplicate experiments (4–12 independent trials) ensure statistical rigor, with data normalized to baseline activation .
Q. How can researchers optimize Pranlukast's solubility and dissolution for preclinical pharmacokinetic studies?
Surface-modified microparticles using hydrophilic polymers (e.g., HPMC) and surfactants (e.g., sucrose laurate) enhance solubility by up to 1,900-fold. Key steps include:
- Solubility screening : Test excipients in aqueous solutions under equilibrium conditions (24 hr incubation at 25°C) .
- Spray-drying : Combine Pranlukast hemihydrate with HPMC/sucrose laurate to form microparticles .
- Dissolution testing : Use paddle methods under non-sink conditions (pH 1.2 and 6.8 media) to compare raw vs. modified formulations .
Q. What pharmacokinetic parameters are critical for evaluating Pranlukast in animal models?
- Cmax and Tmax : Directly measured from plasma concentration-time curves.
- AUC₀→12h : Calculated via the trapezoidal method.
- Bioavailability : Assessed using WinNonlin software (v5.3) with liquid-liquid extraction (ethyl acetate/methanol) for plasma sample preparation .
Advanced Research Questions
Q. How does Pranlukast modulate cancer stem cell (CSC) dynamics in breast cancer models?
Pranlukast reduces CSC clonogenicity and stemness markers (CD44, SOX2) via:
- Mammosphere assays : Expose MDA-MB-231 cells to 50 μM Pranlukast for 24 hr, then quantify sphere formation under drug-free conditions .
- Molecular dynamics (MD) simulations : Analyze Pranlukast-CD49f interactions (hydrophobic/pi-pi stacking, hydrogen bonds) over 150–500 ns trajectories to identify conformational changes in α6β1 integrin heterodimers .
Q. What mechanisms underlie Pranlukast's neuroprotective effects in Alzheimer’s disease (AD) models?
Pranlukast (0.4–0.8 mg/kg orally for 4 weeks) improves cognitive deficits in Aβ₁₋₄₂-induced AD mice by:
Q. How does Pranlukast interact with orphan receptors like GPR17, and what are the implications for drug repurposing?
Pranlukast binds GPR17 independently of nucleotide-binding subsites (e.g., R255I mutation in UDP-binding regions). Methodologies include:
Q. Can Pranlukast mitigate NETosis in cardiovascular injury models?
In myocardial ischemia-reperfusion injury (I/R), Pranlukast (0.1 mg/kg intraperitoneal for 5 days) reduces NETosis by:
- MPO-DNA complex assays : Measure serum levels to quantify neutrophil extracellular traps .
- Genetic validation : Use PAD4-KO mice to confirm Pranlukast's NETosis-dependent cardioprotection .
Methodological Considerations for Data Contradictions
Q. How should researchers resolve discrepancies in Pranlukast’s receptor selectivity across studies?
- Cross-receptor profiling : Compare antagonism potency (IC₅₀) for CysLT1, GPR17, and CD49f using standardized assays (e.g., DMR, Ca²⁺ mobilization) .
- Structural analysis : Perform MD simulations to identify binding site variations (e.g., GPR17 vs. CysLT1) .
Q. What statistical approaches are recommended for analyzing Pranlukast’s dose-response variability?
- ANOVA with post-hoc tests : Apply Student-Newman-Keuls or least squares difference tests to dissolution/pharmacokinetic data .
- Normalization : Express results as fold-changes relative to baseline (e.g., MDL29,951 activation in receptor studies) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
